molecular formula C15H14N2O2 B14408694 5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 86762-39-2

5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14408694
CAS No.: 86762-39-2
M. Wt: 254.28 g/mol
InChI Key: VTLNREBAGQLMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves:

  • An aldehyde (such as naphthaldehyde)
  • A β-keto ester (such as methyl acetoacetate)
  • Urea or thiourea

The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions.

Industrial Production Methods

For industrial production, the process may be optimized for higher yields and purity. This could involve the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid or base catalysts for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione
  • 5-Methyl-1-(phenyl)dihydropyrimidine-2,4(1H,3H)-dione

Uniqueness

5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other dihydropyrimidine derivatives

Properties

CAS No.

86762-39-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methyl-1-naphthalen-1-yl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H14N2O2/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19)

InChI Key

VTLNREBAGQLMGI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.